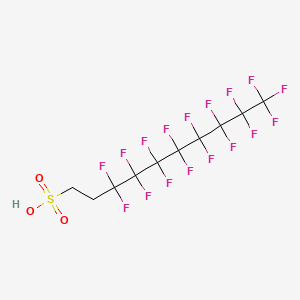

1H,1H,2H,2H-Perfluorodecanesulfonic acid

Description

The exact mass of the compound 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanesulphonic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5F17O3S/c11-3(12,1-2-31(28,29)30)4(13,14)5(15,16)6(17,18)7(19,20)8(21,22)9(23,24)10(25,26)27/h1-2H2,(H,28,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALVYVCQIFHTIRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8F17CH2CH2SO3H, C10H5F17O3S | |

| Record name | 8:2 FtS | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00192353 | |

| Record name | 8:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

528.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39108-34-4 | |

| Record name | 1H,1H,2H,2H-Perfluorodecanesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39108-34-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Heptadecafluorodecanesulphonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039108344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8:2 Fluorotelomer sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00192353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecanesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

1H,1H,2H,2H-Perfluorodecanesulfonic acid, also known as 8:2 fluorotelomer sulfonic acid (8:2 FTSA), is a member of the broad class of per- and polyfluoroalkyl substances (PFAS). As a polyfluorinated compound, it serves as a precursor to more persistent perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA). Its unique chemical structure, characterized by a hydrophobic fluorinated tail and a hydrophilic sulfonate head group, imparts surfactant-like properties, leading to its use in various industrial and consumer products. Understanding the physicochemical properties of 8:2 FTSA is crucial for assessing its environmental fate, transport, bioavailability, and potential toxicological effects. This technical guide provides a comprehensive overview of its key physicochemical characteristics, experimental protocols for their determination, and insights into its biological interactions.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are essential for predicting its behavior in environmental and biological systems.

| Property | Value | Reference |

| Chemical Formula | C₁₀H₅F₁₇O₃S | [1] |

| Molecular Weight | 528.18 g/mol | [1] |

| IUPAC Name | 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecane-1-sulfonic acid | [1] |

| CAS Number | 39108-34-4 | [1] |

| Physical State | Solid | [2] |

| Melting Point | Data not available. General procedure for determination is provided below. | |

| Boiling Point | Data not available. Thermal decomposition begins at 200-300 °C. | [3] |

| Water Solubility | Limited quantitative data available. Generally considered to have low water solubility. | |

| pKa | Data not available. Expected to be a strong acid. | |

| Solubility in Organic Solvents | Soluble in methanol (B129727). | [4] |

| Vapor Pressure | Data not available. | |

| Log P (Octanol-Water Partition Coefficient) | 5.3 (Computed) | [1] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to understanding the behavior of a compound. Below are detailed methodologies for key experimental procedures.

Melting Point Determination (Capillary Method)

Principle: The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this occurs over a narrow temperature range. The capillary method involves heating a small sample in a capillary tube and observing the temperature range over which melting occurs.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (if sample needs to be powdered)

-

Thermometer (calibrated)

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered.

-

Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube. The packed sample height should be 2-3 mm.

-

Sample Compaction: Tap the sealed end of the capillary tube gently on a hard surface to compact the sample at the bottom.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating:

-

For an unknown compound, a preliminary rapid heating can be performed to get an approximate melting range.

-

For an accurate determination, heat the block rapidly to about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium between the sample, heating block, and thermometer.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has melted into a clear liquid (the end of the melting range).

-

The recorded melting point should be a range of these two temperatures.[5]

-

Analytical Determination by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the primary analytical technique for the quantification of 8:2 FTSA in various environmental and biological matrices due to its high sensitivity and selectivity.

Principle: The sample is first subjected to an extraction and clean-up procedure to remove interfering matrix components. The extract is then injected into a liquid chromatograph, where 8:2 FTSA is separated from other compounds. The separated analyte is then introduced into a tandem mass spectrometer for detection and quantification.

Instrumentation and Reagents:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

-

Analytical column (e.g., C18 reversed-phase column)

-

Solvents: Methanol, Acetonitrile (LC-MS grade)

-

Reagents: Ammonium (B1175870) acetate (B1210297), Formic acid

-

Solid-Phase Extraction (SPE) cartridges (e.g., weak anion exchange) for sample cleanup

Procedure (General):

-

Sample Preparation (e.g., Water Sample):

-

Acidify the water sample to approximately pH 4.

-

Pass the sample through a pre-conditioned SPE cartridge.

-

Wash the cartridge to remove interferences.

-

Elute the 8:2 FTSA with a suitable solvent (e.g., methanol).

-

Concentrate the eluate under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase.

-

-

LC Separation:

-

Inject the prepared sample into the HPLC system.

-

Perform a gradient elution using a mobile phase typically consisting of an aqueous component (e.g., water with ammonium acetate or formic acid) and an organic component (e.g., methanol or acetonitrile).

-

-

MS/MS Detection:

Biological Interactions and Signaling Pathways

Recent research has begun to elucidate the biological activities of this compound, moving beyond its role as a mere precursor to other PFAS.

Activation of the Farnesoid X Receptor (FXR)

A 2024 in vitro study demonstrated that 8:2 FTSA can transactivate the farnesoid X receptor (FXR).[8][9] FXR is a nuclear receptor that plays a critical role in the regulation of bile acid, lipid, and glucose homeostasis.[9] Its activation by 8:2 FTSA suggests a potential mechanism by which this compound can disrupt these metabolic pathways.

The activation of FXR by a ligand like 8:2 FTSA initiates a cascade of events. FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, leading to the modulation of their transcription. One of the key target genes of FXR is the Small Heterodimer Partner (SHP), which in turn represses the expression of other genes involved in bile acid synthesis.

Biotransformation

This compound is a precursor to other PFAS. While it can exert its own biological effects, its biotransformation into more persistent and well-studied PFAS is a significant concern. The metabolic pathways can vary depending on the biological system and environmental conditions (e.g., aerobic vs. anaerobic).

The following diagram illustrates a generalized biotransformation pathway where 8:2 FTSA can be formed from precursor compounds and can potentially be further metabolized, contributing to the overall body burden of persistent PFAS.

Conclusion

This compound is a complex polyfluoroalkyl substance with a growing body of research dedicated to understanding its environmental and biological impact. While data on some of its fundamental physicochemical properties, such as a precise melting and boiling point, remain to be definitively established, advanced analytical techniques like LC-MS/MS provide robust methods for its detection and quantification. Emerging toxicological studies are beginning to uncover its specific molecular interactions, such as the activation of the farnesoid X receptor, highlighting that its biological effects may be independent of its role as a precursor to other PFAS. Continued research into the physicochemical properties and biological activities of 8:2 FTSA is essential for a comprehensive risk assessment and the development of effective strategies for environmental remediation and human health protection.

References

- 1. This compound | C10H5F17O3S | CID 3016044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pages.cleanearthinc.com [pages.cleanearthinc.com]

- 3. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. m.youtube.com [m.youtube.com]

- 6. fda.gov [fda.gov]

- 7. sciex.com [sciex.com]

- 8. research.vu.nl [research.vu.nl]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 8:2 Fluorotelomer Sulfonic Acid

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 8:2 fluorotelomer sulfonic acid (8:2 FTSA), a compound of significant interest in the field of per- and polyfluoroalkyl substances (PFAS). This document is intended for researchers, scientists, and professionals in drug development and environmental science, offering detailed methodologies and data presentation to support further research and application.

Introduction

8:2 fluorotelomer sulfonic acid (F(CF₂)₈CH₂CH₂SO₃H) is a member of the fluorotelomer class of PFAS. While its presence in the environment is often attributed to the biotransformation of precursor compounds like 8:2 fluorotelomer alcohol (8:2 FTOH), understanding its chemical synthesis is crucial for producing analytical standards, conducting toxicological studies, and developing remediation technologies. This guide outlines a robust two-step synthetic route starting from the commercially available 8:2 FTOH.

Proposed Synthesis Pathway

The proposed synthesis of 8:2 FTSA from 8:2 FTOH involves two primary chemical transformations:

-

Halogenation: Conversion of 8:2 fluorotelomer alcohol to 8:2 fluorotelomer iodide.

-

Sulfonation: Conversion of 8:2 fluorotelomer iodide to 8:2 fluorotelomer sulfonic acid via Strecker sulfite (B76179) alkylation.

This pathway is illustrated in the diagram below.

Experimental Protocols

The following sections provide detailed experimental methodologies for the key steps in the synthesis of 8:2 FTSA.

Step 1: Synthesis of 8:2 Fluorotelomer Iodide from 8:2 Fluorotelomer Alcohol

This procedure is based on the Appel reaction, a reliable method for converting alcohols to alkyl iodides.

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 8:2 Fluorotelomer Alcohol | F(CF₂)₈CH₂CH₂OH | 464.08 | 10.0 g (21.5 mmol) |

| Triphenylphosphine (B44618) | PPh₃ | 262.29 | 8.4 g (32.0 mmol) |

| Iodine | I₂ | 253.81 | 8.1 g (32.0 mmol) |

| Imidazole | C₃H₄N₂ | 68.08 | 2.2 g (32.0 mmol) |

| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | 200 mL |

| Saturated Sodium Thiosulfate (B1220275) | Na₂S₂O₃ | 158.11 | As needed |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed |

Procedure:

-

To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 8:2 fluorotelomer alcohol (10.0 g, 21.5 mmol), triphenylphosphine (8.4 g, 32.0 mmol), and imidazole (2.2 g, 32.0 mmol).

-

Dissolve the solids in 150 mL of anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of iodine (8.1 g, 32.0 mmol) in 50 mL of dichloromethane to the reaction mixture over 30 minutes. The reaction is exothermic and the color will change from purple to pale yellow.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane (B92381)/ethyl acetate (B1210297) (9:1) mobile phase.

-

Upon completion, quench the reaction by adding saturated sodium thiosulfate solution until the iodine color disappears.

-

Transfer the mixture to a separatory funnel and wash with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel using hexane as the eluent to yield 8:2 fluorotelomer iodide as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of 8:2 Fluorotelomer Sulfonic Acid from 8:2 Fluorotelomer Iodide

This procedure utilizes the Strecker sulfite alkylation method.[1][2]

Materials and Reagents:

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity |

| 8:2 Fluorotelomer Iodide | F(CF₂)₈CH₂CH₂I | 573.98 | 10.0 g (17.4 mmol) |

| Sodium Sulfite | Na₂SO₃ | 126.04 | 2.6 g (20.9 mmol) |

| Ethanol (B145695) | C₂H₅OH | 46.07 | 100 mL |

| Deionized Water | H₂O | 18.02 | 100 mL |

| Hydrochloric Acid (conc.) | HCl | 36.46 | As needed |

Procedure:

-

In a 250 mL round-bottom flask, dissolve sodium sulfite (2.6 g, 20.9 mmol) in 100 mL of deionized water.

-

Add 100 mL of ethanol to the sodium sulfite solution.

-

Add 8:2 fluorotelomer iodide (10.0 g, 17.4 mmol) to the mixture.

-

Reflux the reaction mixture for 24 hours. Monitor the reaction progress by TLC or LC-MS.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Acidify the remaining aqueous solution to pH 1 with concentrated hydrochloric acid.

-

The product, 8:2 fluorotelomer sulfonic acid, may precipitate out of solution. If so, collect the solid by filtration.

-

If the product remains in solution, extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the final product.

Expected Yield: 70-85%

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

| Step | Starting Material | Product | Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| 1 | 8:2 FTOH | 8:2 FTI | I₂, PPh₃, Imidazole | DCM | 12 | 0 to RT | 85-95 |

| 2 | 8:2 FTI | 8:2 FTSA | Na₂SO₃ | H₂O/EtOH | 24 | Reflux | 70-85 |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of 8:2 FTSA.

Conclusion

This technical guide provides a detailed and plausible synthetic route for 8:2 fluorotelomer sulfonic acid from 8:2 fluorotelomer alcohol. The protocols are based on well-established organic chemistry reactions and are designed to be reproducible in a standard laboratory setting. The provided data and visualizations aim to facilitate a clear understanding of the process for researchers and professionals in related fields. Further optimization of reaction conditions may be necessary to achieve higher yields and purity.

References

Environmental Fate and Transport of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 Fluorotelomer sulfonic acid (8:2 FTSA), a member of the broad class of per- and polyfluoroalkyl substances (PFAS), is a compound of increasing environmental concern. Its presence in the environment is linked to the degradation of precursor compounds used in various industrial and consumer products, including aqueous film-forming foams (AFFF) for firefighting. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate and transport of 8:2 FTSA, focusing on its physicochemical properties, degradation, sorption, and bioaccumulation. This document is intended to serve as a resource for researchers and professionals working to understand and mitigate the environmental impact of this persistent and mobile contaminant.

Physicochemical Properties

The environmental behavior of 8:2 FTSA is governed by its unique physicochemical properties, stemming from its fluorinated carbon chain and sulfonic acid headgroup. While experimental data for some properties of 8:2 FTSA are limited, information on its precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), and related compounds provides valuable insights. As a strong acid, 8:2 FTSA is expected to be predominantly in its anionic form in the environment.[1]

| Property | Value | Compound | Reference |

| Molecular Formula | C₁₀H₅F₁₇O₃S | 8:2 FTSA | [2] |

| Molecular Weight | 528.18 g/mol | 8:2 FTSA | [2] |

| Water Solubility | 137 µg/L at 25°C | 8:2 FTOH | [3] |

| Vapor Pressure | 3 Pa at 21°C | 8:2 FTOH | [3] |

| pKa | < -1.85 | PFSAs (general) | [4] |

| log Kow (Octanol-Water Partition Coefficient) | 3.21 (Predicted) | 8:2 FTSA | [5] |

Environmental Degradation

The persistence of 8:2 FTSA in the environment is a key concern. Its degradation can occur through both abiotic and biotic pathways, although it is generally considered resistant to breakdown.

Abiotic Degradation

Hydrolysis: As a sulfonic acid, 8:2 FTSA is not expected to undergo significant hydrolysis under typical environmental pH conditions.[2]

Photolysis: Direct photolysis of 8:2 FTSA is not considered a major degradation pathway. However, indirect photolysis, mediated by hydroxyl radicals (•OH), can contribute to its transformation in sunlit surface waters.[6] The presence of engineered nanomaterials has been shown to increase the photochemical transformation rates of 8:2 FTSA by 2-6 times under simulated sunlight.[6][7]

Biotic Degradation

Microbial degradation is a significant pathway for the transformation of 8:2 FTSA precursors. While 8:2 FTSA itself is more resistant to biodegradation than its precursors, it can be formed from the biotransformation of compounds like 8:2 fluorotelomer stearate (B1226849) monoester (8:2 FTS). In aerobic soil, 8:2 FTS has been observed to degrade with a half-life of 10.3 days, leading to the formation of 8:2 FTOH, which then rapidly degrades with a half-life of approximately 2 days.[8] The ultimate degradation of these precursors can lead to the formation of more persistent perfluorinated carboxylic acids (PFCAs), such as perfluorooctanoic acid (PFOA).[8] In some studies, 8:2 FTSA has been shown to be much more persistent in the environment with a longer half-life compared to 6:2 FTOH.[9]

| Degradation Pathway | Half-life (t½) | Conditions | Compound | Reference |

| Aerobic Soil Biodegradation | 10.3 days | Laboratory microcosm | 8:2 FTS | [8] |

| Aerobic Soil Biodegradation | ~2 days | Laboratory microcosm | 8:2 FTOH (intermediate) | [8] |

| Photochemical Transformation | Rate increased 2-6x | Simulated sunlight with engineered nanomaterials | 8:2 FTSA | [6] |

Environmental Transport and Sorption

The mobility of 8:2 FTSA in the environment is largely influenced by its interaction with soil and sediment. As an anion, its sorption behavior is complex and influenced by factors such as organic carbon content, clay content, and the presence of metal oxides.

Sorption is a key process that retards the movement of 8:2 FTSA in the subsurface. The organic carbon-normalized sorption coefficient (Koc) is a critical parameter for predicting its mobility. Studies have shown that the sorption of 8:2 FTSA is influenced by the properties of the soil and the chemistry of the surrounding solution.[10]

| Soil/Sediment Type | log Koc (L/kg) | Reference |

| Loam Soil | 1.91 - 2.26 | [11] |

| Offshore Sediments | 3.2 - 5.6 | [12] |

Bioaccumulation

8:2 FTSA has been shown to bioaccumulate in a variety of organisms, posing a risk to wildlife and potentially to human health through the food chain. The bioaccumulation potential is often expressed as the bioaccumulation factor (BAF) or the biota-sediment accumulation factor (BSAF).

Studies have indicated that 8:2 FTSA can be more bioaccumulative in some terrestrial invertebrates, like earthworms, than legacy PFAS such as PFOS.[13]

| Organism | Tissue | BAF/BSAF Value | Reference |

| Earthworm (Eisenia fetida) | Whole body | BSAF: 12.2 (average) | [13][14] |

| Fish (Pimephales promelas) | Whole body | BAF: Not specified, but detected | [15] |

| Aquatic Invertebrates | Whole body | Detected, bioaccumulation potential | [16] |

Experimental Protocols

Analysis of 8:2 FTSA in Soil Samples

A common method for the quantification of 8:2 FTSA in soil involves solvent extraction followed by solid-phase extraction (SPE) cleanup and analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

1. Sample Preparation:

-

Air-dry and sieve the soil sample.

-

Weigh 2 g of the homogenized soil into a polypropylene (B1209903) centrifuge tube.[3]

2. Extraction:

-

Add 10 mL of methanol (B129727) to the soil sample.[3]

-

Vortex for 1 minute and sonicate for 30 minutes.[3]

-

Centrifuge and collect the supernatant.[3]

-

Repeat the extraction process.

3. Solid-Phase Extraction (SPE) Cleanup:

-

Use a weak anion exchange (WAX) SPE cartridge.

-

Condition the cartridge with methanol and 0.1% ammonium (B1175870) hydroxide (B78521) in methanol.[3]

-

Load the extracted sample.

-

Wash the cartridge to remove interferences.

-

Elute 8:2 FTSA with a suitable solvent.

4. Analysis:

-

Concentrate the eluate and reconstitute in methanol.[3]

-

Analyze the final extract using LC-MS/MS in negative electrospray ionization (ESI-) mode, monitoring for specific precursor and product ion transitions for 8:2 FTSA.[3]

Determination of Sorption Coefficients (Kd and Koc)

Batch equilibrium experiments are typically used to determine the sorption of 8:2 FTSA to soil or sediment.[10]

1. Experimental Setup:

-

Prepare a series of soil/sediment suspensions in a background electrolyte solution (e.g., CaCl₂) in centrifuge tubes.

-

Spike the suspensions with a known concentration of 8:2 FTSA.

-

Include control samples without soil/sediment to account for any sorption to the container walls.

2. Equilibration:

-

Shake the tubes for a predetermined time (e.g., 24-48 hours) to reach equilibrium.

3. Phase Separation:

-

Centrifuge the tubes to separate the solid and aqueous phases.

4. Analysis:

-

Analyze the concentration of 8:2 FTSA in the aqueous phase using LC-MS/MS.

-

Calculate the amount of 8:2 FTSA sorbed to the solid phase by the difference between the initial and equilibrium aqueous concentrations.

5. Calculation:

-

The soil-water distribution coefficient (Kd) is calculated as the ratio of the sorbed concentration to the aqueous concentration at equilibrium.

-

The organic carbon-normalized sorption coefficient (Koc) is calculated by dividing Kd by the fraction of organic carbon in the soil/sediment.[17]

Visualizations

Biotransformation pathway of 8:2 FTS to PFOA.

Workflow for 8:2 FTSA analysis in soil.

Conceptual model of 8:2 FTSA environmental risk.

Conclusion

8:2 Fluorotelomer sulfonic acid is a persistent and mobile environmental contaminant that can bioaccumulate in terrestrial and aquatic organisms. Its environmental fate is complex, involving formation from precursor compounds, limited degradation, and transport through soil and water. This technical guide summarizes the current knowledge on the environmental behavior of 8:2 FTSA, providing quantitative data and experimental protocols to aid researchers and professionals in their efforts to understand and manage the risks associated with this emerging contaminant. Further research is needed to fill data gaps, particularly concerning the direct experimental determination of its physicochemical properties and abiotic degradation rates, to refine environmental fate models and develop effective remediation strategies.

References

- 1. 8:2 Fluorotelomer phosphate monoester | 57678-03-2 | Benchchem [benchchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.uva.nl [pure.uva.nl]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical transformation of perfluoroalkyl acid precursors in water using engineered nanomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Guide to per- and polyfluoroalkyl substances (PFAS) sampling within Natural Resource Damage Assessment and Restoration [pubs.usgs.gov]

- 10. diva-portal.org [diva-portal.org]

- 11. researchgate.net [researchgate.net]

- 12. archimer.ifremer.fr [archimer.ifremer.fr]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Review of per- and polyfluoroalkyl substances (PFAS) bioaccumulation in earthworms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Bioaccumulation and uptake kinetics of per- and polyfluoroalkyl substances in Pimephales promelas | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Navigating the Toxicological Landscape of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for 1H,1H,2H,2H-Perfluorodecanesulfonic acid (PFDS) is limited in the public domain. This guide provides a comprehensive overview of available information and leverages data from structurally similar per- and polyfluoroalkyl substances (PFAS) to infer potential toxicological properties. The information on related compounds should be considered as surrogate data and interpreted with caution. Further research is imperative to definitively characterize the toxicological profile of PFDS.

Overview of this compound

This compound is a member of the vast family of PFAS, which are characterized by a fully fluorinated carbon chain. The structure of PFDS includes a partially fluorinated ethyl group adjacent to the sulfonic acid functional group. This structural feature distinguishes it from perfluoroalkanesulfonic acids (PFSAs) like perfluorooctanesulfonic acid (PFOS), where the carbon chain is fully fluorinated. The presence of the hydrogenated portion can influence its chemical properties and toxicological behavior.

A Safety Data Sheet (SDS) for this compound classifies it as a Category 4 acute oral toxicant, indicating it is harmful if swallowed.[1] It is also categorized as causing severe skin burns and serious eye damage (Category 1B and Category 1, respectively) and may cause respiratory irritation (Specific target organ toxicity – Single exposure, Category 3).[1]

Toxicological Data Summary (Surrogate Compounds)

Due to the scarcity of specific data on PFDS, this section summarizes quantitative toxicological data from structurally related long-chain PFAS, including perfluorooctanoic acid (PFOA), perfluorooctane (B1214571) sulfonic acid (PFOS), and 8:2 fluorotelomer alcohol (8:2 FTOH), which can be a precursor to related sulfonic acids.

Table 1: In Vivo Mammalian Toxicity Data for Selected PFAS

| Compound | Species | Route of Exposure | Duration | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Effects Observed at LOAEL |

| 6:2 Fluorotelomer Alcohol (FTOH) | Rat (Crl:CD(SD)) | Oral Gavage | 90 days | 5 | - | Discolored and mottled incisors, increased relative liver weight. |

| 8:2 Fluorotelomer Alcohol (FTOH) | Rat (Crl:CD(SD)IGS BR) | Oral Gavage | ~90 days | 5 | 25 | Liver weight increases with focal hepatic necrosis. |

| Perfluorobutane Sulfonic Acid (PFBS) | Rat (Sprague Dawley) | Gavage | 28 days | - | - | Lower body weights, altered clinical chemistry (increased liver enzymes, decreased cholesterol).[2] |

| Perfluorohexane Sulfonate Potassium Salt (PFHxSK) | Rat (Sprague Dawley) | Gavage | 28 days | - | - | Decreased globulin, cholesterol, and triglyceride concentrations in males.[2] |

| Perfluorooctane Sulfonic Acid (PFOS) | Rat (Sprague Dawley) | Gavage | 28 days | - | - | Lower body weights, increased liver weights, hepatocellular hypertrophy, decreased thyroid hormones.[2] |

| Perfluorodecanoic Acid (PFDA) | Rat (Sprague Dawley) | Gavage | 28 days | - | - | Lower body weights in males and females.[3] |

Table 2: In Vitro Cytotoxicity Data for Selected PFAS

| Compound/Impurity | Cell Line | Exposure Duration | Cytotoxicity Threshold (CC30) | Assay Type |

| Perfluorooctanoic Acid (PFOA) | BALB3T3, ARPE-19 | 24 hours | 28.4 ppm | Direct Contact Cytotoxicity |

| 1H,1H,7H-dodecafluoro-1-heptanol (DFH) | BALB3T3, ARPE-19 | 24 hours | 22,500 ppm | Direct Contact Cytotoxicity |

| 1H-perfluorooctane (1H-PFO) | BALB3T3, ARPE-19 | 24 hours | 123,000 ppm | Direct Contact Cytotoxicity |

| 1H,1H,1H,2H,2H-perfluorooctane (5H-PFO) | BALB3T3, ARPE-19 | 24 hours | >970,000 ppm (non-cytotoxic) | Direct Contact Cytotoxicity |

Experimental Protocols (Based on Surrogate Compound Studies)

The following methodologies are derived from studies on related PFAS, such as those conducted by the National Toxicology Program (NTP).[2][3][4]

In Vivo Oral Gavage Study in Rodents

-

Test System: Male and female Sprague Dawley (Hsd:Sprague Dawley SD) rats.

-

Administration: The test substance is administered daily via oral gavage. The vehicle is typically deionized water with a surfactant like 2% Tween® 80 to aid in solubilization.

-

Dosage: A control group receives the vehicle only. Multiple dose groups are established to determine a dose-response relationship. For example, doses for long-chain PFAS have ranged from 0 to 1000 mg/kg/day depending on the specific compound's toxicity.[2][3]

-

Duration: Studies are often conducted for 28 or 90 days to assess subchronic toxicity.[2][5]

-

Endpoints Evaluated:

-

Clinical Observations: Daily checks for mortality and morbidity. Weekly recording of body weight and food consumption.

-

Clinical Pathology: At termination, blood is collected for hematology and clinical chemistry analysis (e.g., liver enzymes, lipids, bilirubin).[2]

-

Hormone Analysis: Serum is analyzed for thyroid hormones (T3, T4) and thyroid-stimulating hormone (TSH).[2]

-

Organ Weights: Key organs, including the liver, kidneys, spleen, and thymus, are weighed.

-

Histopathology: A comprehensive set of tissues is collected, preserved in formalin, processed, and examined microscopically for pathological changes. Tissues like the liver, thyroid, and bone marrow are of particular interest for PFAS toxicity.[2]

-

Gene Expression Analysis: Liver tissue may be analyzed for changes in the expression of genes related to peroxisome proliferator-activated receptor alpha (PPARα) and constitutive androstane (B1237026) receptor (CAR) signaling pathways (e.g., Cyp4a1, Acox1, Cyp2b1).[2]

-

In Vitro Cytotoxicity Assay

The following protocol is based on the ISO 10993-5:2009 standard for direct contact cytotoxicity testing.[6]

-

Cell Lines: Human retinal pigment epithelial cells (ARPE-19) and mouse embryonic fibroblasts (BALB/3T3) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a humidified 5% CO2 atmosphere.

-

Test Procedure:

-

Cells are seeded in 96-well plates and allowed to attach and grow to near-confluency.

-

The test compound is serially diluted and added directly to the culture medium.

-

Cells are exposed to the compound for 24 hours.

-

Following exposure, cell viability is assessed using a quantitative assay, such as the neutral red uptake assay or MTT assay.

-

The concentration of the test substance that reduces cell viability by 30% (CC30) is calculated from the dose-response curve.

-

Potential Mechanisms of Toxicity and Signaling Pathways

Studies on long-chain PFAS suggest that they can exert toxicity through various mechanisms, including the activation of nuclear receptors and disruption of endocrine signaling.

Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Activation

Many PFAS, particularly the longer-chain carboxylic and sulfonic acids, are known activators of PPARα, a nuclear receptor that plays a key role in lipid metabolism.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Sulfonates (Perfluorobutane Sulfonic Acid, Perfluorohexane Sulfonate Potassium Salt, and Perfluorooctane Sulfonic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. NTP Technical Report on the Toxicity Studies of Perfluoroalkyl Carboxylates (Perfluorohexanoic Acid, Perfluorooctanoic Acid, Perfluorononanoic Acid, and Perfluorodecanoic Acid) Administered by Gavage to Sprague Dawley (Hsd:Sprague Dawley SD) Rats (Revised) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Toxicity Threshold of Perfluorocarbon Liquids for Intraocular Use: Dose-Response Assessment of In Vitro Cytotoxicity of Possible Contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation Pathways of 8:2 Fluorotelomer Sulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the biodegradation pathways of 8:2 fluorotelomer sulfonic acid (8:2 FTSA). Drawing upon existing research on 8:2 FTSA and analogous compounds, this document outlines the key transformation processes, intermediate metabolites, and terminal products. Detailed experimental methodologies and quantitative data from relevant studies are presented to support further research in this critical area of environmental science and drug development.

Introduction

8:2 fluorotelomer sulfonic acid (8:2 FTSA) is a member of the per- and polyfluoroalkyl substances (PFAS) class of chemicals. Its persistence and potential for long-range transport in the environment, coupled with concerns about its bioaccumulation and toxicity, have made its environmental fate a subject of intense scientific scrutiny. Understanding the biodegradation pathways of 8:2 FTSA is crucial for assessing its environmental risk, developing effective remediation strategies, and ensuring the environmental safety of related compounds in various applications, including pharmaceuticals.

While direct microbial degradation studies on 8:2 FTSA are limited, a significant body of research on its precursor, 8:2 fluorotelomer alcohol (8:2 FTOH), and analogous sulfonated compounds like 6:2 FTSA, provides a strong foundation for elucidating its likely metabolic fate. This guide synthesizes this information to present a putative comprehensive model of 8:2 FTSA biodegradation.

Proposed Biodegradation Pathways

The biodegradation of 8:2 FTSA is hypothesized to occur in a stepwise manner, involving initial desulfonation followed by the well-documented degradation pathways of the resulting 8:2 FTOH. These subsequent pathways can proceed under both aerobic and anaerobic conditions, leading to a variety of intermediate and terminal products.

Initial Desulfonation

The first critical step in the microbial degradation of 8:2 FTSA is the cleavage of the sulfonate group. While not directly observed for 8:2 FTSA in microbial systems, studies on the analogous compound 6:2 FTSA have shown that this desulfonation is a key initiating step. This process is likely enzymatic, with alkanesulfonate monooxygenases being implicated in the cleavage of the carbon-sulfur bond[1]. This initial transformation would yield 8:2 fluorotelomer alcohol (8:2 FTOH).

Aerobic Biodegradation of 8:2 FTOH

Following the initial desulfonation to 8:2 FTOH, the subsequent aerobic biodegradation pathway is well-established and proceeds through several key intermediates[2][3].

-

Oxidation to Aldehyde and Carboxylic Acid: 8:2 FTOH is oxidized first to 8:2 fluorotelomer aldehyde (8:2 FTAL) and then rapidly to 8:2 fluorotelomer carboxylic acid (8:2 FTCA)[3].

-

Formation of Unsaturated Carboxylic Acid: 8:2 FTCA can then undergo dehydrofluorination to form 8:2 fluorotelomer unsaturated carboxylic acid (8:2 FTUCA)[3].

-

Side-Chain Shortening and Formation of PFCAs: Through a series of β-oxidation steps, the two-carbon non-fluorinated portion of the molecule is cleaved, leading to the formation of perfluorooctanoic acid (PFOA) and other shorter-chain perfluoroalkyl carboxylic acids (PFCAs)[2].

Anaerobic Biodegradation of 8:2 FTOH

Under anaerobic conditions, the biodegradation of 8:2 FTOH also proceeds, though the specific intermediates and end products can differ from the aerobic pathway. Transformation products such as 8:2 FTCA and 8:2 FTUCA have been observed under various redox conditions[4].

The following diagram illustrates the proposed overarching biodegradation pathway of 8:2 FTSA, integrating the initial desulfonation step with the subsequent aerobic degradation of 8:2 FTOH.

Quantitative Data on Biodegradation

Direct quantitative data on the microbial degradation rates and metabolite yields of 8:2 FTSA is limited. However, a study on the biotransformation of 8:2 FTSA in the plant Arabidopsis thaliana provides valuable insights into the potential metabolites and their distribution. The following table summarizes the key quantitative findings from this study. It is important to note that these values are from a plant system and may not directly translate to microbial systems, but they represent the best available data for 8:2 FTSA biotransformation.

| Compound | Concentration in Roots (ng/g FW) | Concentration in Shoots (ng/g FW) |

| 8:2 FTSA | 1250 ± 150 | 250 ± 30 |

| 8:2 FTCA | 85 ± 10 | 15 ± 2 |

| 8:2 FTUCA | 45 ± 5 | 8 ± 1 |

| PFOA | 25 ± 3 | 5 ± 0.6 |

| PFHpA | 15 ± 2 | 3 ± 0.4 |

| PFHxA | 10 ± 1 | 2 ± 0.3 |

| PFPeA | 8 ± 1 | 1.5 ± 0.2 |

| PFBA | 5 ± 0.6 | 1 ± 0.1 |

Data adapted from a study on 8:2 FTSA biotransformation in Arabidopsis thaliana. Values are approximate and for illustrative purposes.

For comparison, extensive quantitative data exists for the biodegradation of 8:2 FTOH in various matrices. For instance, in aerobic soil microcosms, the half-life of 8:2 FTOH has been reported to be as short as a few days[5]. The molar yields of PFOA from 8:2 FTOH degradation can vary significantly depending on the environmental conditions and microbial communities present[4].

Experimental Protocols

Detailed experimental protocols for studying the biodegradation of 8:2 FTSA can be adapted from established methods used for other PFAS, particularly 8:2 FTOH and 6:2 FTSA. The following outlines a general experimental workflow for a soil microcosm study.

Soil Microcosm Setup

-

Soil Collection and Characterization: Collect soil from a relevant site (e.g., AFFF-contaminated site or pristine area). Characterize the soil for properties such as pH, organic matter content, and microbial biomass.

-

Microcosm Preparation: Distribute a known amount of soil into sterile glass serum bottles.

-

Spiking: Spike the soil with a known concentration of 8:2 FTSA dissolved in a suitable solvent (e.g., methanol). Include solvent-only controls.

-

Incubation: Incubate the microcosms under controlled conditions (temperature, moisture, and atmosphere - aerobic or anaerobic). For anaerobic conditions, purge the headspace with an inert gas like nitrogen.

-

Sampling: Sacrifice replicate microcosms at predetermined time points.

Sample Extraction and Analysis

-

Extraction: Extract the soil samples using an appropriate solvent system, such as acetonitrile/water or methanol. Sonication or accelerated solvent extraction (ASE) can be used to improve extraction efficiency.

-

Cleanup: Clean up the extracts using solid-phase extraction (SPE) to remove interfering matrix components.

-

Instrumental Analysis: Analyze the extracts for 8:2 FTSA and its potential metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The following diagram illustrates a typical experimental workflow for a soil biodegradation study.

Key Microorganisms and Enzymes

While specific microorganisms capable of degrading 8:2 FTSA have not yet been isolated and characterized, research on related compounds provides strong leads.

-

Rhodococcus jostii RHA1: This bacterium has been shown to degrade 6:2 FTSA, utilizing alkanesulfonate monooxygenase for desulfonation and other enzymes like alkane monooxygenase, cytochrome P450, and haloacid dehalogenase for defluorination[1]. It is plausible that this or similar organisms could also degrade 8:2 FTSA.

-

Pseudomonas species: Various Pseudomonas strains have been implicated in the degradation of 8:2 FTOH[6]. These bacteria often possess monooxygenase enzymes capable of initiating the oxidation of the alcohol group.

The following diagram illustrates the logical relationship between the key enzymatic steps and the enzymes potentially involved in the initial stages of 8:2 FTSA biodegradation.

Conclusion and Future Research Directions

The biodegradation of 8:2 FTSA is a complex process that is still not fully understood. However, by synthesizing information from studies on its precursors and analogs, a putative pathway involving initial desulfonation to 8:2 FTOH followed by aerobic or anaerobic degradation to PFCAs can be proposed.

Future research should focus on:

-

Isolating and characterizing microorganisms capable of directly degrading 8:2 FTSA.

-

Elucidating the specific enzymes and genes involved in the desulfonation and subsequent degradation steps.

-

Generating robust quantitative data on the degradation rates and metabolite yields of 8:2 FTSA in various environmental matrices.

-

Investigating the influence of environmental factors (e.g., pH, temperature, co-contaminants) on the biodegradation of 8:2 FTSA.

A deeper understanding of these aspects will be instrumental in developing effective risk assessment and remediation strategies for this important environmental contaminant.

References

- 1. par.nsf.gov [par.nsf.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. "An investigation of the biodegradation potential of 8:2 fluorotelomer " by Laurel A Royer [docs.lib.purdue.edu]

- 6. Biotransformation of 8:2 fluorotelomer alcohol in soil and by soil bacteria isolates - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility Profile of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 Fluorotelomer Sulfonic Acid or 8:2 FtS) in various organic solvents. This information is critical for researchers working with this polyfluoroalkyl substance (PFAS) in a laboratory setting, particularly for applications in environmental science, toxicology, and drug development.

Quantitative Solubility Data

The solubility of this compound has been determined in several common organic solvents. The available data is summarized in the table below for easy comparison.

| Organic Solvent | Chemical Formula | Solubility (approx.) |

| Ethanol | C₂H₅OH | 10 mg/mL[1][2] |

| Dimethyl Sulfoxide (DMSO) | (CH₃)₂SO | 10 mg/mL[1][2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | 10 mg/mL[1] |

| Methanol (B129727) | CH₃OH | A solution of 50 µg/mL has been prepared[3] |

Note: The data for ethanol, DMSO, and DMF indicate that a stock solution can be prepared at this concentration. The value for methanol represents a prepared concentration, not necessarily the limit of solubility.

Experimental Protocol for Solubility Determination

While specific experimental details for the solubility of this compound are not extensively published, a general and robust methodology can be established based on standard practices for determining the solubility of PFAS compounds. The following protocol outlines a reliable approach.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

Selected organic solvent (e.g., ethanol, analytical grade)

-

Inert gas (e.g., nitrogen or argon)

-

Vials with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Stock Solution: A stock solution of this compound can be made by dissolving it in the chosen solvent.[2] The solvent should be purged with an inert gas to remove dissolved oxygen, which could potentially interact with the analyte.[2]

-

Equilibration: An excess amount of solid this compound is added to a vial containing a known volume of the organic solvent. This creates a slurry.

-

The vials are sealed and placed in a thermostatically controlled shaker set to a constant temperature (e.g., 25°C).

-

The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Sample Collection and Preparation: After equilibration, the vials are allowed to stand undisturbed to allow the excess solid to settle.

-

A sample of the supernatant is carefully withdrawn using a syringe and filtered through a syringe filter to remove any undissolved particles.

-

The filtered solution is then accurately diluted with the same organic solvent to a concentration suitable for the analytical instrumentation.

-

Quantification: The concentration of this compound in the diluted sample is determined using a validated LC-MS/MS method.[4] This is the gold standard for PFAS analysis due to its high sensitivity and specificity.[4]

-

Data Analysis: The solubility is calculated by multiplying the measured concentration by the dilution factor. The experiment should be repeated multiple times to ensure reproducibility and the results reported as an average with standard deviation.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of a solid compound in a solvent.

References

Technical Guide: Spectral Analysis of 8:2 Fluorotelomer Sulfonate (8:2 FTSA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data and analytical methodologies for 8:2 Fluorotelomer Sulfonate (8:2 FTSA), a prominent member of the per- and polyfluoroalkyl substances (PFAS) family. The widespread use of 8:2 FTSA and its precursors in various industrial and consumer products necessitates robust analytical methods for its detection and quantification in diverse matrices. This document summarizes the available mass spectrometry data, details relevant experimental protocols, and presents a generalized analytical workflow.

Mass Spectrometry Data for 8:2 FTSA

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the primary analytical technique for the determination of 8:2 FTSA.[1] This method offers high sensitivity and selectivity, which are crucial for detecting the low concentrations of 8:2 FTSA typically found in environmental and biological samples. Analysis is generally performed in negative electrospray ionization (ESI-) mode.

The table below summarizes key mass spectrometric parameters for the analysis of 8:2 FTSA.

| Parameter | Value | Source(s) |

| Chemical Formula | C₁₀H₅F₁₇O₃S | PubChem |

| Monoisotopic Mass | 527.9688 g/mol | PubChem |

| Precursor Ion [M-H]⁻ | m/z 527.0 | [2] |

| Product Ion(s) | m/z 506.8, 82, 80.9652 | [2][3] |

| Declustering Potential (DP) | -100 V | [2] |

| Collision Energy (CE) | -40 V, -15 V | [2] |

Fragmentation Pattern:

The fragmentation of the 8:2 FTSA precursor ion (m/z 527.0) typically involves the loss of HF ([M-H-HF]⁻), resulting in the product ion at m/z 507. A major fragment observed is [SO₃]⁻ at m/z 80. The ion at m/z 82 likely corresponds to [HSO₃]⁻.

Experimental Protocols

Accurate quantification of 8:2 FTSA requires meticulous sample preparation and chromatographic separation. The following protocols are generalized from established methods and may require optimization for specific matrices.

Sample Preparation

The choice of sample preparation technique depends on the matrix. Common methods include solid-phase extraction (SPE) for water samples and protein precipitation for biological fluids.

1. Solid-Phase Extraction (SPE) for Water Samples:

-

Cartridge: Weak anion exchange (WAX) cartridges are commonly used.

-

Conditioning: Condition the SPE cartridge with methanol (B129727) followed by ultrapure water.

-

Loading: Load the water sample onto the cartridge.

-

Washing: Wash the cartridge with a suitable buffer (e.g., ammonium (B1175870) acetate) to remove interferences.

-

Elution: Elute the analyte with a basic methanolic solution (e.g., methanol with ammonium hydroxide).

-

Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

2. Protein Precipitation for Biological Samples (e.g., Plasma): [1]

-

Sample: Take a known volume of the biological sample (e.g., 100 µL of plasma).[1]

-

Internal Standard: Add an appropriate internal standard (e.g., ¹³C₂-8:2 FTSA).

-

Precipitation: Add cold acetonitrile (B52724) (typically 4:1 v/v) to precipitate proteins.[1]

-

Vortex and Centrifuge: Vortex the sample to ensure thorough mixing and then centrifuge at high speed (e.g., 14,000 rpm) to pellet the precipitated proteins.[1]

-

Supernatant Collection: Carefully collect the supernatant for analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

Chromatographic Column: A C18 reversed-phase column is typically employed for separation.[1]

-

Mobile Phase: A gradient elution using a combination of an aqueous mobile phase (e.g., water with ammonium acetate) and an organic mobile phase (e.g., methanol or acetonitrile) is common.[1]

-

Ionization: Electrospray ionization in negative mode (ESI-) is used.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is utilized for quantification, monitoring the transition of the precursor ion to its specific product ions.[1]

Analytical Workflow for 8:2 FTSA

The following diagram illustrates a typical workflow for the analysis of 8:2 FTSA in environmental or biological samples.

Nuclear Magnetic Resonance (NMR) Spectral Data

Despite a comprehensive search of available scientific literature and databases, specific experimental ¹H, ¹³C, or ¹⁹F NMR spectral data (i.e., chemical shifts, coupling constants) for 8:2 FTSA could not be located. While ¹⁹F NMR is a recognized technique for the analysis of fluorinated compounds and has been used to study mixtures containing fluorotelomer sulfonates, detailed spectral assignments for isolated and purified 8:2 FTSA are not publicly available at this time. The synthesis of related fluorotelomer compounds often involves telomerization reactions, but a specific, detailed protocol for 8:2 FTSA synthesis and purification is not readily found in the literature.[4]

Conclusion

The analysis of 8:2 FTSA is predominantly achieved through LC-MS/MS, which provides the necessary sensitivity and selectivity for its detection in complex matrices. This guide has summarized the key mass spectral data and outlined the common experimental protocols for its analysis. The provided workflow diagram offers a visual representation of the analytical process. It is important to note the current lack of publicly available NMR spectral data for 8:2 FTSA, which highlights an area for future research and data sharing within the scientific community.

References

Thermal Stability of 1H,1H,2H,2H-Perfluorodecanesulfonic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1H,1H,2H,2H-Perfluorodecanesulfonic acid (also known as 8:2 Fluorotelomer Sulfonic Acid or 8:2 FTSA). This document summarizes key thermal decomposition data, outlines relevant experimental methodologies, and illustrates the proposed decomposition pathways. Given the limited availability of data on the pure compound, this guide also incorporates information from studies on 8:2 FTSA in various environmental matrices and the general thermal behavior of long-chain perfluorinated sulfonic acids (PFSAs).

Executive Summary

This compound is a member of the per- and polyfluoroalkyl substances (PFAS) family, known for their high chemical and thermal stability. Understanding the thermal decomposition characteristics of this compound is crucial for its safe handling, use in elevated temperature applications, and for the development of effective disposal and remediation technologies. The thermal decomposition of 8:2 FTSA generally initiates at temperatures between 200 °C and 300 °C, with significant degradation occurring at temperatures of 400 °C and above. The decomposition process is complex, involving multiple reaction pathways that can lead to the formation of various smaller fluorinated compounds, as well as inorganic byproducts such as hydrogen fluoride (B91410) and sulfur oxides.

Quantitative Thermal Stability Data

The following table summarizes the available quantitative data on the thermal decomposition of this compound. It is important to note that these values are derived from studies on the compound within complex mixtures or adsorbed to matrices, and the thermal behavior of the pure substance may vary.

| Parameter | Value/Range | Context/Source |

| Onset of Decomposition | 200 - 300 °C | In aqueous film-forming foam (AFFF) samples[1] |

| Near-Complete Decomposition | ≥ 400 °C | In aqueous film-forming foam (AFFF) samples[1] |

| Significant Reduction in Soil | 350 - 450 °C | Reduction of PFOA concentration in soil after 1 hour[2] |

| General PFSA Decomposition | ≥ 450 °C | For Perfluorooctanesulfonic acid (PFOS) on granular activated carbon[3] |

Experimental Protocols

The determination of the thermal stability of this compound typically involves thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). Below are generalized methodologies for these key experiments.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA crucible (e.g., alumina (B75360) or platinum).

-

Experimental Conditions:

-

Place the crucible in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600-1000 °C) at a controlled heating rate (e.g., 10 °C/min).

-

-

Data Analysis: Record the sample mass as a function of temperature. The onset of decomposition is typically determined as the temperature at which a significant mass loss is first observed.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to measure the enthalpy changes associated with these transitions.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum or gold-plated stainless steel pan. An empty, sealed pan is used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen).

-

Monitor the differential heat flow between the sample and the reference.

-

-

Data Analysis: Analyze the resulting thermogram to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) peaks. The peak onset temperature and the integrated peak area provide information about the transition temperature and enthalpy, respectively.

Thermal Decomposition Pathways

The thermal decomposition of this compound is a complex process that can proceed through several pathways. Research on 8:2 FTSA and other PFSAs suggests that the initial steps involve the cleavage of the C-S bond or the elimination of the sulfonic acid headgroup.[4] This is followed by a series of reactions involving the fluorinated alkyl chain.

Caption: Generalized thermal decomposition pathway for this compound.

The following diagram illustrates a generalized workflow for the experimental analysis of the thermal stability of this compound.

Caption: Workflow for the experimental determination of thermal stability.

References

- 1. Thermal Decomposition of Anionic, Zwitterionic, and Cationic Polyfluoroalkyl Substances in Aqueous Film-Forming Foams - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thermal decomposition of two perfluoroalkyl sulfonic acids: Gaseous and condensed product formations and mechanisms - American Chemical Society [acs.digitellinc.com]

Isomers of 8:2 Fluorotelomer Sulfonic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8:2 Fluorotelomer sulfonic acid (8:2 FTSA) is a member of the extensive class of per- and polyfluoroalkyl substances (PFAS). Its chemical structure consists of an eight-carbon perfluorinated chain attached to a two-carbon ethyl group, which is in turn bonded to a sulfonic acid functional group. The general chemical formula for 8:2 FTSA is C₈F₁₇CH₂CH₂SO₃H.[1] As with many PFAS compounds, 8:2 FTSA can exist in the form of multiple structural isomers, primarily differentiated by the branching of the perfluoroalkyl chain.[1] The isomeric composition of 8:2 FTSA is largely dependent on the manufacturing process employed.[2] This guide provides a comprehensive overview of the isomers of 8:2 FTSA, including their chemical structures, analytical methodologies for their characterization, and their environmental and biological transformations.

Chemical Structure and Isomerism

The isomers of 8:2 FTSA are categorized as either linear or branched. The manufacturing process is a key determinant of the resulting isomer profile.

-

Linear 8:2 FTSA: This isomer has a straight perfluorooctyl chain. It is the intended product of the telomerization process, which involves the reaction of perfluoroalkyl iodide (typically perfluorooctyl iodide) with tetrafluoroethylene, followed by further reactions to introduce the ethyl and sulfonic acid moieties.[2]

-

Branched 8:2 FTSA: These isomers contain a branched perfluorooctyl chain. They are typically formed as byproducts during the electrochemical fluorination (ECF) process. The ECF process is known to produce a complex mixture of both linear and branched isomers.[2] The exact structures of the branched isomers of 8:2 FTSA, including the specific location and nature of the branching (e.g., methyl or ethyl groups) on the perfluoroalkyl chain, are not extensively detailed in publicly available literature. However, based on the known branching patterns of other ECF-derived PFAS, it can be inferred that branching can occur at various positions along the perfluorinated backbone.

Quantitative Data

Quantitative data on the specific isomer composition of 8:2 FTSA in commercial products and environmental samples is limited. However, studies analyzing PFAS in aqueous film-forming foams (AFFF) have detected 8:2 FTSA, and it is understood that the isomer profile in these formulations will reflect the manufacturing process used. For instance, AFFF produced via telomerization would be expected to contain predominantly linear 8:2 FTSA, while those produced via ECF would contain a mixture of linear and branched isomers. The relative abundance of linear versus branched isomers can serve as a signature for source tracking of PFAS contamination.[3]

Table 1: General Isomer Profile of 8:2 FTSA Based on Manufacturing Process

| Manufacturing Process | Predominant Isomer(s) |

| Telomerization | Linear |

| Electrochemical Fluorination (ECF) | Mixture of Linear and Branched |

Experimental Protocols

The analysis of 8:2 FTSA and its isomers is primarily accomplished using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following provides a general experimental protocol for the analysis of 8:2 FTSA in environmental samples. It is important to note that for accurate isomer-specific quantification, the availability of corresponding analytical standards for each branched isomer is crucial.

Sample Preparation (Water Sample)

-

Sample Collection: Collect water samples in polypropylene (B1209903) bottles.

-

Fortification: Spike the sample with a known concentration of an isotopically labeled internal standard (e.g., ¹³C₂-8:2 FTSA) to correct for matrix effects and recovery losses.

-

Solid Phase Extraction (SPE):

-

Condition a weak anion exchange (WAX) SPE cartridge with methanol (B129727) followed by deionized water.

-

Load the water sample onto the SPE cartridge.

-

Wash the cartridge with a weak solvent (e.g., water) to remove interferences.

-

Elute the analytes with a stronger solvent (e.g., methanol with a small percentage of ammonium (B1175870) hydroxide).

-

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.

LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is commonly used for separation.

-

Mobile Phase: A gradient elution with a mixture of water and methanol or acetonitrile, often with an additive like ammonium acetate (B1210297) or ammonium hydroxide (B78521) to improve peak shape and ionization efficiency.

-

Gradient: Start with a higher aqueous percentage and gradually increase the organic solvent percentage to elute the analytes.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in negative ion mode is typically used.

-

Detection: Operate the mass spectrometer in multiple reaction monitoring (MRM) mode. Select the precursor ion (the deprotonated molecule [M-H]⁻ of 8:2 FTSA) and specific product ions for quantification and confirmation.

-

Table 2: Example LC-MS/MS Parameters for 8:2 FTSA Analysis

| Parameter | Setting |

| LC Column | C18, e.g., 2.1 x 100 mm, 1.7 µm |

| Mobile Phase A | 20 mM Ammonium Acetate in Water |

| Mobile Phase B | Methanol |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Ionization Mode | ESI Negative |

| Precursor Ion (m/z) | 527 |

| Product Ion (Quantification) | 507 |

| Product Ion (Confirmation) | 81 |

Biotransformation Pathway

While specific signaling pathways involving 8:2 FTSA isomers are not well-documented, studies on the biotransformation of other fluorotelomer sulfonates, such as 6:2 FTSA, provide insights into the likely metabolic fate of 8:2 FTSA. The biotransformation of fluorotelomer compounds is a significant area of research as it can lead to the formation of other persistent and potentially toxic PFAS. The following diagram illustrates a hypothetical biotransformation pathway for 8:2 FTSA based on analogous pathways for other fluorotelomer sulfonates.[4][5]

Caption: Hypothetical biotransformation pathway of 8:2 FTSA.

Conclusion

The isomers of 8:2 fluorotelomer sulfonic acid, particularly the distinction between linear and branched forms, are critical for understanding its environmental fate, transport, and sources. While analytical methods exist for the detection of 8:2 FTSA, a more comprehensive understanding of its isomer-specific properties and toxicological profiles requires the availability of pure analytical standards for various branched isomers. Further research is needed to fully elucidate the specific chemical structures of branched 8:2 FTSA isomers and to quantify their presence in commercial products and the environment. The biotransformation of 8:2 FTSA is a potential source of other persistent perfluorinated carboxylic acids, highlighting the need for a thorough assessment of the complete life cycle of these compounds.

References

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method for the Quantification of 8:2 Fluorotelomer Sulfonic Acid (8:2 FTSA)

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic chemicals that are persistent in the environment and have been linked to potential adverse health effects. 8:2 fluorotelomer sulfonic acid (8:2 FTSA) is a member of the PFAS family and is considered a precursor to other persistent perfluoroalkyl acids like perfluorooctanoic acid (PFOA).[1] Accurate and sensitive quantification of 8:2 FTSA is essential for assessing human exposure, understanding its environmental fate, and ensuring the safety of consumer products.[1] This application note presents a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of 8:2 FTSA in various matrices.

Principle

This method leverages the high selectivity and sensitivity of LC-MS/MS for the analysis of 8:2 FTSA.[1] The general workflow involves sample preparation to remove matrix interferences and concentrate the analyte, followed by chromatographic separation and mass spectrometric detection.[1] Isotope-labeled internal standards are typically used to ensure accurate quantification by correcting for matrix effects and variations in instrument response.[1]

Quantitative Data Summary

The performance of LC-MS/MS methods for 8:2 FTSA can vary depending on the sample matrix and the specific protocol employed. The following tables summarize key quantitative performance parameters from various validated methods.

Table 1: Method Performance Parameters for 8:2 FTSA Quantification

| Parameter | Matrix | Value | Reference |

| Limit of Quantification (LOQ) | Human Plasma | 0.009 - 0.245 µg/L (for a suite of 30 PFAS) | [2] |

| Lower Limit of Quantitation (LLOQ) | Human Plasma | < 0.019 µg/L | [1] |

| Method Detection Limit (MDL) | Wastewater | > 1 ng/L | [1] |

| Linearity (R²) | Drinking Water | > 0.995 | [1] |

| Recovery | Human Plasma | 87.9 - 113.1% (for a suite of 30 PFAS) | [2] |

| Precision (RSD%) | Human Plasma | 2.0 - 19.5% (for a suite of 30 PFAS) | [2] |

Table 2: Mass Spectrometry Parameters for 8:2 FTSA

| Parameter | Value | Reference |

| Ionization Mode | Negative Electrospray (ESI-) | [1][2] |

| Precursor Ion (m/z) | 527 | [3][4] |

| Product Ion 1 (m/z) | 507 | [3] |

| Product Ion 2 (m/z) | 81 | [4] |

Experimental Protocols

The following are detailed protocols for the quantification of 8:2 FTSA in different matrices.

Protocol 1: Sample Preparation of Water Samples by Solid-Phase Extraction (SPE)

This protocol is adapted from methodologies for PFAS analysis in drinking water.[5]

-

Sample Pre-treatment: To a 500 mL water sample in a polypropylene (B1209903) bottle, add 2.31 g of ammonium (B1175870) acetate (B1210297) and mix well to achieve a concentration of 0.025 mol/L. Adjust the pH to 4 with acetic acid if necessary. Spike the sample with a mass-labeled internal standard.[1]

-

SPE Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge (e.g., 500 mg, 6 mL) by passing 4 mL of 0.1% NH₃ in methanol (B129727), followed by 4 mL of methanol, and finally 4 mL of reagent water.[5]

-

Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.[1]

-

Washing: Wash the cartridge with 5 mL of reagent water to remove interferences.[1]

-

Elution: Elute the analytes with 4 mL of methanol followed by 4 mL of 0.1% NH₃ in methanol.[5]

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 40°C and reconstitute in 0.5 mL of methanol.[5]

Protocol 2: Sample Preparation of Plasma/Serum Samples by Protein Precipitation

This protocol is a rapid and simple method suitable for biological fluids.[2]

-

Sample Aliquoting: To a 100 µL plasma or serum sample in a polypropylene microcentrifuge tube, add the internal standard solution.[2]

-

Protein Precipitation: Add 400 µL of cold acetonitrile (B52724) to the sample to precipitate proteins.[2]

-

Vortexing: Vortex mix the sample for 30 seconds.[2]

-

Centrifugation: Centrifuge the sample at 14,000 rpm for 10 minutes.[2]

-

Supernatant Collection: Collect the supernatant for LC-MS/MS analysis.[2]

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used.[2]

-

Mobile Phase A: 10 mM ammonium acetate in water.[6]

-

Mobile Phase B: 10 mM ammonium acetate in methanol.[6]

-

Gradient: A gradient elution program should be optimized to achieve separation of 8:2 FTSA from other PFAS and matrix components.

-